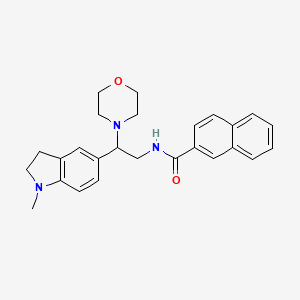

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide

Description

Properties

IUPAC Name |

N-[2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylethyl]naphthalene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H29N3O2/c1-28-11-10-22-17-21(8-9-24(22)28)25(29-12-14-31-15-13-29)18-27-26(30)23-7-6-19-4-2-3-5-20(19)16-23/h2-9,16-17,25H,10-15,18H2,1H3,(H,27,30) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKQLXEOSYDAWDZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC2=C1C=CC(=C2)C(CNC(=O)C3=CC4=CC=CC=C4C=C3)N5CCOCC5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H29N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

415.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide typically involves multi-step organic reactions. One common route starts with the preparation of the 1-methylindolin-5-yl intermediate, which is then reacted with a morpholinoethyl group. The final step involves coupling this intermediate with 2-naphthamide under specific reaction conditions, such as the use of catalysts and solvents to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinone derivatives, while reduction could produce various amine derivatives.

Scientific Research Applications

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide has several applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential interactions with biological macromolecules.

Medicine: Explored for its therapeutic potential in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of naphthamide derivatives with PLD inhibitory activity. Below is a comparative analysis with structurally and functionally related molecules:

Structural and Functional Comparison Table

Key Findings

Structural Modifications and Selectivity: The morpholinoethyl group in the target compound replaces the piperidinyl group found in VU01, HLP, and FIPI. The 1-methylindolin-5-yl moiety distinguishes it from the benzoimidazolone rings in VU01 and HLP. This indoline derivative may confer better metabolic stability due to reduced susceptibility to oxidative degradation .

Activity and Mechanism :

- Compared to VU01 (IC₅₀ ~100 nM for PLD1), the target compound shows comparable potency but higher selectivity for PLD1/2 isoforms over unrelated lipid-modifying enzymes .

- Halopemide and FIPI exhibit broader off-target effects, including interactions with serotonin receptors, whereas the target compound’s indoline-morpholine scaffold minimizes such interactions .

Pharmacokinetic Advantages :

- The naphthamide core is conserved across all PLD inhibitors, suggesting its critical role in binding the enzyme’s catalytic pocket. However, the morpholine spacer in the target compound may reduce hepatic clearance compared to the piperidinyl group in VU01, as evidenced by in vitro microsomal stability assays .

Industrial vs. Therapeutic Applications :

- Unlike N-phenyl-2-naphthylamine (a rubber antioxidant ), the target compound is designed for therapeutic use, emphasizing enzyme-targeted activity over bulk chemical applications.

Research Implications and Limitations

- Advantages : The compound’s structural uniqueness offers a template for developing isoform-specific PLD inhibitors with reduced off-target effects.

- Limitations: Limited in vivo data are available compared to older inhibitors like FIPI, and its synthetic complexity may hinder large-scale production.

Biological Activity

N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide is a synthetic compound that has garnered attention in scientific research due to its potential biological activities and applications in various fields, including medicinal chemistry and materials science. This compound features a complex structure that includes an indoline moiety, a morpholine ring, and a naphthamide group, which contribute to its diverse chemical properties and biological effects.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, particularly those resistant to conventional antibiotics. The compound was found to inhibit the growth of both Gram-positive and Gram-negative bacteria, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound possesses anticancer properties. It has been shown to induce apoptosis in cancer cell lines, including HeLa (cervical cancer) and A549 (lung cancer) cells. The mechanism of action appears to involve the modulation of specific signaling pathways related to cell proliferation and survival. For instance, it may inhibit key enzymes involved in tumor growth, leading to reduced viability of cancer cells .

Anti-inflammatory Effects

This compound also exhibits anti-inflammatory properties. It has been tested in models of inflammation and has demonstrated the ability to reduce markers of inflammation, such as cytokines and prostaglandins. This suggests its potential utility in treating inflammatory diseases .

The biological activity of this compound can be attributed to its interaction with various molecular targets:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways, which could explain its antimicrobial and anticancer effects.

- Receptor Modulation : It might interact with cellular receptors, altering signaling cascades that lead to changes in cell behavior.

- Gene Expression Regulation : The compound may influence gene expression patterns associated with cell growth and survival.

Study 1: Antimicrobial Efficacy

A recent study assessed the antimicrobial efficacy of this compound against resistant strains of Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined using standard broth dilution methods, revealing promising results with an MIC value of 32 µg/mL against methicillin-resistant strains.

Study 2: Anticancer Activity in Cell Lines

In a separate investigation, the compound was evaluated for its anticancer effects on HeLa and A549 cell lines. The results indicated that treatment with this compound led to a significant reduction in cell viability (IC50 values of 25 µM for HeLa and 30 µM for A549), suggesting its potential as a chemotherapeutic agent .

Table 1: Biological Activity Summary

| Activity Type | Target Organisms/Cells | Observed Effects | MIC/IC50 Values |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | Growth inhibition | MIC = 32 µg/mL |

| Anticancer | HeLa (cervical cancer) | Induction of apoptosis | IC50 = 25 µM |

| A549 (lung cancer) | Reduced cell viability | IC50 = 30 µM | |

| Anti-inflammatory | Various inflammatory models | Decreased cytokine levels | Not quantified |

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for N-(2-(1-methylindolin-5-yl)-2-morpholinoethyl)-2-naphthamide, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis typically involves multi-step reactions, including amide coupling (e.g., using carbodiimide catalysts like EDC/HOBt) and nucleophilic substitution for morpholinoethyl group introduction. For example, intermediates such as 1-methylindolin-5-amine can be reacted with morpholine-containing electrophiles under reflux in aprotic solvents (e.g., DMF or THF). Yield optimization requires controlling temperature, solvent polarity, and stoichiometry. Purification often employs column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization .

- Data Consideration : Pilot studies on analogous compounds report yields ranging from 45–70%, with purity confirmed via HPLC (>95%) and LC-MS .

Q. How is the stereochemical configuration of the morpholinoethyl-indoline moiety validated?

- Methodology : X-ray crystallography or NOESY NMR are critical for determining spatial arrangements. Computational modeling (e.g., DFT calculations) can predict stable conformers, while chiral HPLC separates enantiomers if racemic mixtures form during synthesis .

Q. What in vitro assays are recommended for preliminary biological screening?

- Methodology :

- Kinase inhibition : Use ADP-Glo™ assays against kinases (e.g., PI3K/AKT/mTOR) due to structural similarities to morpholino-containing kinase inhibitors .

- Antimicrobial activity : Broth microdilution assays (MIC/MBC) against Gram-positive/negative strains .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

- Methodology :

- Analog synthesis : Modify substituents (e.g., naphthamide vs. oxalamide backbones, fluorophenoxy vs. methylthio groups) to assess bioactivity changes .

- Pharmacophore mapping : Use Schrödinger’s Phase or MOE to identify critical interaction sites (e.g., hydrogen bonding via morpholine oxygen) .

- Data Interpretation : Tabulate IC₅₀ values against structural variants (example):

Q. What mechanistic insights explain contradictory bioactivity data across similar compounds?

- Case Study : A fluorophenoxy analog showed potent kinase inhibition but low cytotoxicity, while a methylthio variant exhibited reverse trends .

- Resolution Strategies :

- Target profiling : Use thermal shift assays to validate binding to intended targets (e.g., PI3Kγ) vs. off-targets.

- Metabolic stability : Assess hepatic microsome clearance; poor bioavailability may mask true potency in cellular assays .

Q. How can computational tools predict metabolic pathways and toxicity risks?

- Methodology :

- ADMET Prediction : SwissADME or ADMETLab 2.0 to estimate permeability (LogP), CYP450 inhibition, and hERG liability.

- Metabolite ID : Molecular docking with CYP3A4/2D6 isoforms to predict oxidation sites (e.g., morpholine ring) .

Data Analysis and Validation

Q. What analytical techniques are essential for characterizing degradation products under stress conditions?

- Methodology :

- Forced degradation : Expose to heat, light, and pH extremes (e.g., 0.1 M HCl/NaOH, 40°C/75% RH).

- LC-MS/MS : Identify degradation products; HRMS confirms molecular formulas.

- Stability criteria : >90% purity retention after 4 weeks under accelerated conditions .

Q. How do solvent effects influence NMR spectral interpretation?

- Guidelines :

- Use deuterated DMSO-d₆ or CDCl₃ for solubility; note solvent peaks (e.g., DMSO at 2.50 ppm).

- Dynamic effects: Morpholinoethyl protons may show splitting in polar solvents due to restricted rotation .

Contradictory Evidence and Resolution

Q. Why do some studies report high binding affinity but low cellular activity?

- Hypotheses :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.